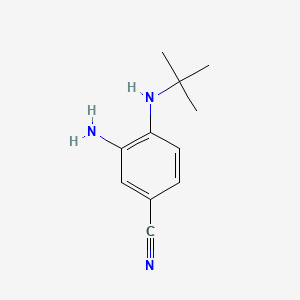

3-Amino-4-(tert-butylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(tert-butylamino)benzonitrile (3A4TBN) is an organic compound belonging to the class of nitriles. It is a white solid that is soluble in organic solvents. 3A4TBN is a versatile compound that has been used in a variety of scientific applications, from organic synthesis to drug discovery.

Scientific Research Applications

Ultrafast Intramolecular Charge Transfer

The compound 3-Amino-4-(tert-butylamino)benzonitrile, along with its derivatives, has been studied for its unique ultrafast intramolecular charge transfer (ICT) properties. Specifically, Druzhinin et al. (2008) synthesized aminobenzonitriles with bulky amino substituents and found that these compounds, due to the large twist angles of the amino groups, display relatively weak absorption but undergo efficient ICT in both nonpolar and polar solvents. These findings highlight the compound's potential applications in fields such as molecular electronics and photonics, where the manipulation and understanding of charge transfer are crucial (Druzhinin et al., 2008).

Asymmetric Synthesis and Precursor Applications

In another area of research, compounds related to 3-Amino-4-(tert-butylamino)benzonitrile have been utilized as precursors in the synthesis of β-hydroxy-α-amino acids. Badorrey et al. (2000) described an efficient method to synthesize these compounds, which have wide applications, especially in the pharmaceutical industry as they can be used to create various biologically active molecules (Badorrey et al., 2000).

Organic Synthesis and Biological Activity

Moreover, the derivatives of 3-Amino-4-(tert-butylamino)benzonitrile have been investigated for their synthesis methods and potential biological activities. For instance, Zonouzi et al. (2006) reported an efficient one-pot synthesis method for 2-Amino-4H-pyrans, an important group of compounds known for their various applications including anti-cancer, antihypertensive, and coronary dilating agents. Such research underscores the versatility and significance of these compounds in medicinal chemistry (Zonouzi et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-(tert-butylamino)benzonitrile are the amino and benzonitrile groups . These groups are strongly twisted in the ground state .

Mode of Action

3-Amino-4-(tert-butylamino)benzonitrile undergoes efficient intramolecular charge transfer (ICT) in the singlet excited state . This process occurs in both nonpolar and polar solvents . The large twist angles between the amino and benzonitrile groups cause electronic decoupling, which results in relatively weak absorption .

Biochemical Pathways

The compound affects the intramolecular charge transfer pathway . The fluorescence spectra consist of an ICT emission band, without evidence for locally excited (LE) fluorescence .

Pharmacokinetics

The ict lifetime, which could be related to its bioavailability, increases with solvent polarity .

Result of Action

The compound’s action results in a change in the ICT state . The ICT reaction time is 70 fs in n-hexane and 60 fs in MeCN . The compound may have a strongly twisted ICT state .

Action Environment

The action of 3-Amino-4-(tert-butylamino)benzonitrile is influenced by the polarity of the environment . The ICT lifetime and reaction time vary depending on the solvent used .

properties

IUPAC Name |

3-amino-4-(tert-butylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFTCWGTJULNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(tert-butylamino)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)